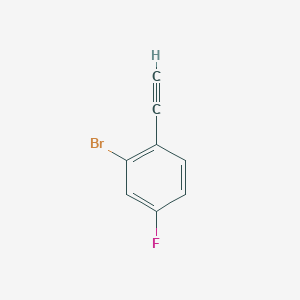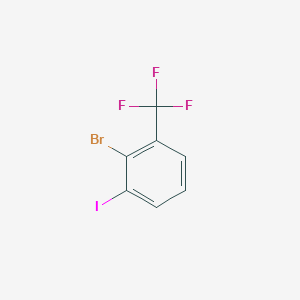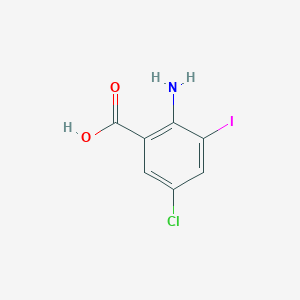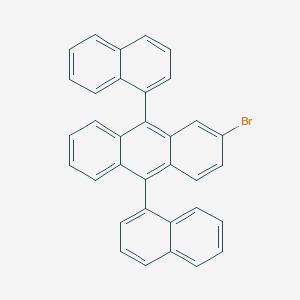
2-Bromo-9,10-di(naphthalen-1-yl)anthracene
Vue d'ensemble
Description
2-Bromo-9,10-di(naphthalen-1-yl)anthracene is an anthracene derivative used in the preparation of blue organic light emitting diodes . It is a white powder .
Synthesis Analysis
A series of novel 9,10-di(naphthalen-2-yl)anthracene (ADN) derivatives were designed and synthesized as blue fluorescent emissive materials by inducing diverse aromatic groups to the C-2 position of ADN .Molecular Structure Analysis
The molecular structure of 2-Bromo-9,10-di(naphthalen-1-yl)anthracene is represented by the Inchi Code: 1S/C34H21Br/c35-24-19-20-31-32(21-24)34(28-18-8-12-23-10-2-4-14-26(23)28)30-16-6-5-15-29(30)33(31)27-17-7-11-22-9-1-3-13-25(22)27/h1-21H .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-9,10-di(naphthalen-1-yl)anthracene include a molecular weight of 509.44 , and it is a white powder .Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
2-Bromo-9,10-di(naphthalen-1-yl)anthracene: is a valuable compound in the development of blue OLEDs. Its structural design allows for efficient blue fluorescence, making it an ideal candidate for the emissive layer in OLED devices . The compound’s ability to emit high-intensity blue light is crucial for display and lighting technologies, where pure and vivid color representation is required.
Electron Transporting Materials
In the realm of organic electronics, this anthracene derivative serves as an electron-transporting material . Its stable molecular structure facilitates the movement of electrons through the organic layers of electronic devices, improving their performance and efficiency.
Phosphorescent Host Materials
The compound’s robust framework makes it suitable as a host material for phosphorescent dyes in OLEDs . It supports the phosphorescent process, which is essential for creating highly efficient OLEDs with lower power consumption.
Organic Electronics
The compound’s thermal and morphological stability underpins its use in organic electronic applications . It ensures the reliability and durability of organic transistors, solar cells, and other flexible electronic devices.
Synthesis of Blue Fluorescent Emissive Materials
Researchers have synthesized a series of novel anthracene derivatives, including 2-Bromo-9,10-di(naphthalen-1-yl)anthracene , as blue fluorescent emissive materials . These materials are key to developing non-doped OLED devices with high color purity and efficiency.
Study of Electroluminescence (EL) Performance
The compound is used in the study of EL performance in OLEDs . By varying the molecular structure, scientists can investigate the relationships between physical properties and EL characteristics, leading to the optimization of OLED design.
Development of High-Performance OLED Devices
Finally, 2-Bromo-9,10-di(naphthalen-1-yl)anthracene is instrumental in the fabrication of high-performance OLED devices . Devices based on this compound have shown promising results, with efficient blue emission and desirable color coordinates, which are critical for high-quality displays.
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-9,10-di(naphthalen-1-yl)anthracene is the organic light-emitting diode (OLED) system . This compound is an anthracene derivative that is used in the preparation of blue OLEDs .
Mode of Action
2-Bromo-9,10-di(naphthalen-1-yl)anthracene interacts with the OLED system by acting as a host material . It provides a platform for the recombination of electrons and holes, which is a crucial process in the functioning of OLEDs .
Biochemical Pathways
The compound affects the electron-hole recombination pathway in OLEDs . This process is essential for the emission of light in OLEDs. The downstream effect of this interaction is the production of blue light .
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in the context of 2-Bromo-9,10-di(naphthalen-1-yl)anthracene, it’s more relevant to discuss its physical and chemical properties. The compound has a molecular weight of 509.44 , and it’s recommended to be stored at a temperature between 2-8°C . These properties can impact its stability and efficacy in OLEDs.
Result of Action
The molecular and cellular effects of 2-Bromo-9,10-di(naphthalen-1-yl)anthracene’s action result in efficient blue emission in OLEDs . This is due to its interaction with the electron-hole recombination pathway, leading to the production of blue light .
Action Environment
Environmental factors such as temperature can influence the action, efficacy, and stability of 2-Bromo-9,10-di(naphthalen-1-yl)anthracene. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that it may be sensitive to higher temperatures. Additionally, the compound’s efficacy in OLEDs can be influenced by the specific conditions of the OLED system, such as the presence of other compounds and the overall design of the device .
Propriétés
IUPAC Name |
2-bromo-9,10-dinaphthalen-1-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H21Br/c35-24-19-20-31-32(21-24)34(28-18-8-12-23-10-2-4-14-26(23)28)30-16-6-5-15-29(30)33(31)27-17-7-11-22-9-1-3-13-25(22)27/h1-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXOZFCNVIVYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC(=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H21Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705499 | |
| Record name | 2-Bromo-9,10-di(naphthalen-1-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-9,10-di(naphthalen-1-yl)anthracene | |
CAS RN |
929031-39-0 | |
| Record name | 2-Bromo-9,10-di(naphthalen-1-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Allyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373133.png)
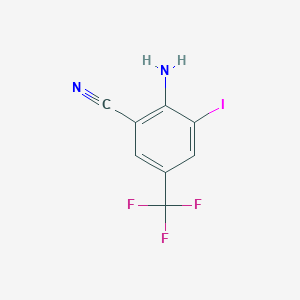
![[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1373135.png)

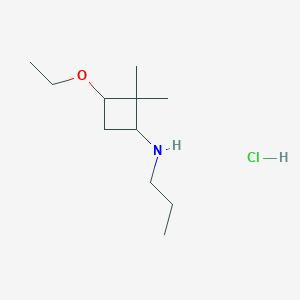
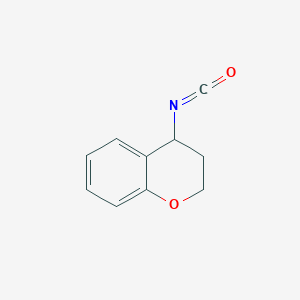
![6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1373139.png)

